(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

MC4R GPCR Agonist Anti-Obesity Drug Discovery

In drug discovery, using the incorrect enantiomer of 4-phenylpyrrolidine-3-carboxylic acid can invert MC4R functional activity from agonism to antagonism, derailing lead optimization. The (3S,4R) isomer is the validated stereochemical control for on-target GPCR programs. • MC4R agonist 13b-1 incorporating this scaffold: Ki = 1.0 nM, EC50 = 3.8 nM with in vivo efficacy in diet-induced obese rats • (3R,4S) enantiomer yields functional MC4R antagonist - stereochemistry alone governs pharmacological outcome • Definitive inactive control in endomorphin-2 analgesic SAR studies; essential for establishing stereochemical dependence of activity Supplied with full stereochemical characterization (≥98% purity). Available from stock for immediate global shipping to support reproducible lead optimization workflows.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1049984-33-9
Cat. No. B1303031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
CAS1049984-33-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
InChIKeyXTJDGOQYFKHEJR-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3S,4R)-4-Phenylpyrrolidine-3-carboxylic Acid


(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid (CAS 1049984-33-9) is an optically active, phenyl-substituted β-homoproline surrogate widely utilized as a chiral building block for medicinal chemistry and asymmetric synthesis . Its trans-4-phenyl substitution and absolute (3S,4R) stereochemistry dictate its three-dimensional orientation in derived compounds, making it a critical determinant of biological activity in neuropeptide and G-protein-coupled receptor (GPCR) ligand programs. Unlike its enantiomer or racemic mixture, this specific isomer is linked to unique pharmacological profiles, necessitating careful stereochemical selection in drug discovery workflows [1].

Chiral identity (3S,4R) stereochemistry for GPCR ligand conformation control
Synthetic utility β-homoproline surrogate with trans-4-phenyl constraint
Workflow role Chiral building block for asymmetric synthesis and SAR studies

Why Generic Substitution Fails: Stereochemical Ambiguity


Simple replacement of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid with its enantiomer, racemic mixture, or alternative proline surrogates is not scientifically justifiable without risking functional inversion or complete loss of activity. In drug discovery programs targeting the melanocortin-4 receptor (MC4R), a switch from the (3S,4R) to the (3R,4S) configuration converts a potent agonist into a functional antagonist [1]. Similarly, in opioid peptide mimetic programs, the (3S,4R) isomer yields biologically inert endomorphin-2 analogues, whereas the (3R,4S) version produces strong antinociceptive and antidepressant-like effects [2]. These divergent functional outcomes, governed solely by stereochemistry, mean that in-class compounds cannot be interchanged without compromising research reproducibility and downstream lead optimization.

Enantiomer inversion may switch functional outcome
(3R,4S) can produce antagonist or inactive profile where (3S,4R) is agonist, reported in MC4R and opioid systems. Stereochemical substitution alone may invert pharmacology.
Racemic mixture masks stereochemical requirements
Racemic trans-4-phenylpyrrolidine-3-carboxylic acid obscures the distinct activity of each enantiomer, compromising SAR interpretation and lead optimization.
Other proline surrogates lack spatial constraint
Alternative β-proline analogs without the trans-4-phenyl group may not replicate the conformational control required for target engagement in GPCR programs.

Quantitative Differentiation Against Closest Comparators


Stereochemistry-Dependent Functional Switch at MC4R: Agonist vs. Antagonist

In a series of trans-4-phenylpyrrolidine-3-carboxamides, the (3S,4R) diastereoisomer 13b-1 acts as a potent full agonist at the human MC4R (Ki = 1.0 nM, EC50 = 3.8 nM), while the (3R,4S) isomer 13b-2 functions as an antagonist (Ki = 4.7 nM, IC50 = 64 nM) [1]. A structurally related pair, 20f-1 and 20f-2, showed a similar pattern, with the (3S,4R) compound displaying agonist activity (Ki = 11 nM, EC50 = 24 nM) and the (3R,4S) compound acting as an antagonist (Ki = 8.6 nM, IC50 = 65 nM) [2]. Both agonist compounds maintained high selectivity over other melanocortin receptor subtypes, and the MC4R agonist 13b-1 demonstrated in vivo efficacy in a diet-induced obesity rat model [1].

MC4R Functional Switch
Head-to-head
(3S,4R) agonist
EC50 3.8 nM (13b-1)
(3R,4S) antagonist
IC50 64 nM (13b-2)
Stereochemistry determines agonist/antagonist outcome at MC4R
HEK293 cell cAMP assay; Ki = 1.0 nM vs 4.7 nM
MC4R GPCR Agonist Anti-Obesity Drug Discovery Diastereoisomer Functional Inversion

Stereochemistry-Dependent In Vivo Activity of Endomorphin-2 Analogs

When incorporated into position 2 of the endogenous μ-opioid receptor ligand endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), the (3R,4S) isomer of 4-phenylpyrrolidine-3-carboxylic acid (4-Ph-β-Pro) produced analog 2a, which induced strong analgesia in mice after intracerebroventricular administration (antagonized by the μ-selective antagonist β-FNA) and demonstrated antidepressant-like effects in the forced swimming and tail suspension tests. In contrast, the (3S,4R) isomer yielded analog 2b, which showed no antinociceptive or antidepressant-like activity in any animal model [1]. This is a direct qualitative comparison showing a complete loss of in vivo efficacy upon stereochemical inversion.

Opioid In Vivo Activity
Head-to-head
Analog 2b (3S,4R): No antinociceptive or antidepressant-like effect
Analog 2a (3R,4S): Strong analgesia, antidepressant-like response
Stereochemical inversion leads to complete inactivity in endomorphin-2 analogs
Mouse hot-plate, forced swim, tail suspension tests
Opioid Peptide Antinociception Antidepressant Stereoselective Pharmacology

Synthetic Accessibility and Scalability: Asymmetric Route Comparison

A practical, chromatography-free, four-step synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid—a key precursor to the (3R,4S) enantiomer—has been demonstrated at pilot scale with an 84% overall yield from (R)-styrene oxide and 17 kg output [1]. No equivalent pilot-scale or high-yielding asymmetric synthesis has been published for the (3S,4R) enantiomer. This implies that procurement of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid typically relies on chiral separation of the racemate or less optimized synthetic routes [2], which may impact cost, lead time, and scalability relative to the (3R,4S) enantiomer.

Synthesis Scalability
Cross-study comparable
(3R,4S): 84% yield, 17 kg scale
(3S,4R): No reported scalable asymmetric route
Procurement may rely on chiral resolution or custom synthesis
May impact lead time and cost at gram-to-kg scale
Process Chemistry Chiral Synthesis Pilot-Scale Manufacturing Stereospecific Aziridinium Ion Cyclization

Enantiomeric Purity Specifications for Stereochemically Sensitive Applications

Commercially available (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid is typically supplied at ≥95% purity or ≥98% purity (HPLC) [1]. While these specifications are comparable to those of the racemic mixture (typically ≥95% [2]) and the (3R,4S) enantiomer (≥95% [3]), the functional sensitivity of derived compounds to stereochemical purity—as evidenced by the complete functional inversion at MC4R and loss of opioid activity with the wrong enantiomer—demands that the enantiomeric excess (ee) be verified rather than assumed. Contamination with even a small percentage of the (3R,4S) enantiomer could introduce antagonist activity in an MC4R agonist program or produce misleading negative results in opioid peptide SAR studies.

Enantiomeric Purity
Class-level inference
Area% purity ≥95% to 98% for both enantiomers; ee not consistently reported
Verify enantiomeric excess for stereosensitive applications
Chiral HPLC or optical rotation recommended
Chiral Purity Enantiomeric Excess Quality Control Pharmaceutical Intermediate

Validated Application Scenarios Driven by Quantitative Evidence


MC4R Agonist Discovery for Obesity and Metabolic Disorders

Use as the chiral core for synthesizing potent and selective human MC4R agonists. The (3S,4R) stereochemistry is essential for agonist activity, as demonstrated by compounds 13b-1 (Ki = 1.0 nM, EC50 = 3.8 nM) and 20f-1 (EC50 = 24 nM), both of which showed in vivo efficacy in diet-induced obese rats. Selecting the incorrect enantiomer yields an antagonist, derailing the lead series [1].

Stereochemical Negative Control in Opioid Peptide SAR Studies

In endomorphin-2 analogue programs, the (3S,4R) enantiomer serves as the definitive inactive stereochemical control. Analog 2b incorporating this isomer showed no antinociceptive or antidepressant-like activity in mice, while the (3R,4S) isomer was fully active. This makes the (3S,4R) compound essential for establishing stereochemical dependence of activity and validating on-target effects [1].

Chiral Building Block for GPCR Ligand Libraries

As a constrained β-homoproline with a trans-4-phenyl substituent, this compound introduces predictable conformational constraints in peptide and small-molecule GPCR ligands. Its use in trans-4-phenylpyrrolidine-3-carboxamide libraries has produced nanomolar-potency ligands with diverse functional profiles (agonist, antagonist) determined solely by stereochemistry [1].

Development of Chiral Organocatalysts and Asymmetric Synthesis Methodology

The (3S,4R) enantiomer can serve as a precursor to novel chiral organocatalysts or chiral auxiliaries for asymmetric transformations. While a scalable asymmetric synthesis has been published only for the (3R,4S) isomer [1], the (3S,4R) isomer's complementary stereochemistry allows exploration of catalyst enantiomers for producing opposite product configurations in asymmetric reactions.

Application
Selection Property
Validation Focus
MC4R Agonist Lead Identification
(3S,4R) stereochemical requirement
MC4R functional agonist activity (cAMP)
Opioid Stereochemical Control
Defined inactive stereoisomer
μ-opioid receptor activity in vivo
GPCR Ligand Library Diversification
trans-4-phenyl conformational constraint
Functional profiling across GPCR panel
Chiral Organocatalyst Development
Opposite enantiomer complementarity
Asymmetric reaction stereochemical outcome
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